4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-acetyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-13-10-20(26)24-19(12-29-21(24)22-13)16-4-3-5-17(11-16)23-30(27,28)18-8-6-15(7-9-18)14(2)25/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEPCROXXHDSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a complex compound that belongs to the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a thiazolo[3,2-a]pyrimidine core fused with a benzenesulfonamide moiety. Its structural complexity contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole and pyrimidinone rings play crucial roles in binding to enzymes or receptors, leading to various biological responses, including:
- Carbonic Anhydrase Inhibition : The compound has shown significant inhibitory activity against carbonic anhydrase (CA) isoforms, particularly CA IX, which is implicated in tumor progression and metastasis .
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing the annexin V-FITC percent significantly compared to control groups .
- Antimicrobial Activity : The compound exhibits notable antibacterial properties against pathogens such as Staphylococcus aureus, showing significant inhibition at low concentrations .
Biological Activity Data
Case Studies
-
Synthesis and Evaluation of Thiazolone-Benzenesulfonamides :
A study synthesized various thiazolone-benzenesulfonamides and evaluated their biological activities. The derivatives exhibited selective inhibition of CA IX over CA II and demonstrated significant anti-proliferative effects on breast cancer cell lines . -
Mechanistic Studies on Anticancer Properties :
Research indicated that compounds similar to this compound could induce apoptosis through mitochondrial pathways, suggesting potential for targeted cancer therapies . -
Antimicrobial Efficacy :
Several studies highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives against various bacterial strains. The compounds showed promising results in inhibiting biofilm formation and bacterial growth .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those containing thiazolo-pyrimidine moieties. For instance, compounds similar to 4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa, indicating their potential as anticancer agents .
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory properties. Molecular docking studies suggest that compounds like this compound may act as inhibitors of key inflammatory enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes involved in inflammatory responses .
Antimicrobial Activity
The antimicrobial efficacy of sulfonamides has been well-documented. Compounds with similar structures have been tested against a variety of bacterial strains, showing promising results in inhibiting microbial growth and biofilm formation. The mechanism often involves disruption of bacterial metabolic pathways .
Case Studies
- Anticancer Evaluation : In a study evaluating a series of novel sulfonamide derivatives, it was found that certain analogs containing thiazole and pyrimidine rings exhibited potent cytotoxicity against multiple cancer cell lines. The most active compounds induced apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention .
- Anti-inflammatory Mechanism : A computational study utilized molecular docking to assess the binding affinity of sulfonamide derivatives to 5-lipoxygenase. The results indicated that modifications to the thiazole ring could enhance inhibitory activity, paving the way for further structural optimization .
- Antimicrobial Studies : Research on new pyrimidine–benzenesulfonamide derivatives revealed their effectiveness in suppressing biofilm formation in pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings underscore the potential for developing new antimicrobial agents based on this scaffold .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide moiety demonstrates classical reactions characteristic of sulfonamides:
Notably, the electron-withdrawing acetyl group at the para position enhances sulfonamide's acidity (calculated pKa ≈ 8.2) compared to non-acetylated analogues (pKa ≈ 10.1) .
Acetyl Group Transformations
The 4-acetyl substituent participates in ketone-specific reactions:
| Reaction | Reagents/Conditions | Outcome | Characterization Data |
|---|---|---|---|
| Reduction | NaBH₄/MeOH (0°C, 2h) | Secondary alcohol | -NMR: δ 4.85 (d, J=6.5Hz, -CH(OH)-) |
| Condensation | NH₂OH·HCl/EtOH (Δ, 6h) | Oxime derivative | IR: 1645 cm⁻¹ (C=N stretch) |
| Grignard Addition | CH₃MgBr/THF (-78°C → RT) | Tertiary alcohol | MS: m/z 532.2 [M+H]⁺ (calc. 531.1) |
DFT calculations suggest the acetyl group's orientation restricts free rotation (barrier ≈ 12 kcal/mol), influencing regioselectivity in electrophilic attacks .
Thiazolo[3,2-a]pyrimidine Reactivity
The fused heterocycle exhibits unique behavior:
Ring-Opening Reactions
-
Acidic Conditions (H₂SO₄ conc., 25°C): Selective cleavage at C2-N3 bond yields 2-aminothiazole intermediate
-
Oxidative Ring Expansion (mCPBA/CH₂Cl₂): Forms thiazolo[3,2-a] thiazine-5,7-dione via epoxidation (72% yield)
Electrophilic Substitution
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C7-methyl | Br₂/AcOH | Brominated at γ-carbon | 58% |
| C5-oxo | PCl₅ | Chlorinated enol tautomer | 41% |
Molecular docking studies reveal the 5-oxo group participates in H-bonding with biological targets (binding energy -9.2 kcal/mol) .
Cross-Coupling Reactions
Palladium-catalyzed couplings at the phenyl spacer:
| Reaction Type | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | 68-79% |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 55% |
X-ray crystallography confirms maintained planarity (dihedral angle < 10°) between benzene rings during coupling .
Stability Profile
Critical degradation pathways identified via forced degradation studies:
| Stress Condition | Major Degradants | QbD Analysis |
|---|---|---|
| Photolytic (ICH Q1B) | Sulfonic acid derivative | First-order kinetics (k=0.021 h⁻¹) |
| Oxidative (3% H₂O₂) | N-Oxide at thiazole | 15% degradation in 24h |
| Thermal (80°C) | Acetyl migration | ΔH‡ = 89.3 kJ/mol |
This comprehensive reactivity profile enables rational design of derivatives with enhanced pharmacological properties. The compound's multifunctional architecture allows simultaneous modifications at three distinct sites, making it a versatile scaffold for medicinal chemistry applications.
Preparation Methods
Retrosynthetic Analysis and Strategic Design
The target molecule decomposes into three key subunits (Fig. 1):
Synthetic Methodologies
Pathway A: Sequential Cyclization and Functionalization
Synthesis of 2-Amino-4-(3-Nitrophenyl)Thiazole (Intermediate I)
Procedure :
- React 3-nitroacetophenone (10 mmol) with thiourea (12 mmol) in acetic acid (30 mL) at 80°C for 4 h.
- Cool, pour into ice-water, and filter to yield yellow crystals.
Yield : 88%.
Formation of Thiazolo[3,2-a]Pyrimidin-5-one Core (Intermediate II)
Procedure :
- Reflux Intermediate I (10 mmol) with α-acetyl-γ-butyrolactone (1.08 mL, 10 mmol) in POCl₃ (15 mL) for 18 h.
- Quench with ice, neutralize with Na₂CO₃, and recrystallize from DMF/EtOH.
Yield : 52–55%.
Reduction of Nitro Group to Amine (Intermediate III)
Procedure :
- Hydrogenate Intermediate II (5 mmol) in ethanol (50 mL) with 10% Pd/C (0.1 g) under H₂ (1 atm) for 6 h.
- Filter and evaporate to obtain the aniline derivative.
Yield : 92%.
Sulfonylation with 4-Acetylbenzenesulfonyl Chloride
Procedure :
Pathway B: Direct Coupling of Preformed Sulfonamide
Synthesis of 4-Acetylbenzenesulfonamide (Intermediate IV)
Procedure :
- React 4-acetylbenzenesulfonyl chloride (10 mmol) with NH₃ (gas) in THF at −10°C for 2 h.
- Filter and dry to obtain the sulfonamide.
Yield : 85%.
Ullmann Coupling with Thiazolo[3,2-a]Pyrimidin-5-one Bromide
Procedure :
Pathway C: One-Pot Tandem Cyclization-Sulfonylation
Optimized Single-Step Synthesis
Procedure :
Analytical Validation
Spectroscopic Data
Purity and Yield Comparison
| Pathway | Yield (%) | Purity (HPLC) |
|---|---|---|
| A | 68 | 98.2 |
| B | 41 | 95.4 |
| C | 37 | 91.8 |
Mechanistic Insights
Challenges and Optimization
Byproduct Formation in Pathway C
The one-pot method generates 12–15% of des-acetyl byproduct due to partial hydrolysis of the sulfonyl chloride. Addition of molecular sieves (4Å) reduces this to 4%.
Solvent Effects on Crystallinity
DMF/EtOH recrystallization yields rhombic crystals (mp 188–190°C), while THF/hexane produces metastable polymorphs with reduced bioavailability.
Q & A
Q. What are the standard synthetic routes for 4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. Subsequent functionalization includes Suzuki coupling or nucleophilic substitution to introduce the acetylbenzenesulfonamide moiety. Intermediates are characterized using NMR (¹H, ¹³C) , IR spectroscopy , and mass spectrometry to confirm structural integrity. For example, ethyl carboxylate intermediates in analogous thiazolo-pyrimidine syntheses were validated via ¹H NMR chemical shifts at δ 1.2–1.4 ppm (ethyl group) and IR carbonyl stretches near 1700 cm⁻¹ .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction is critical for unambiguous structural confirmation, as demonstrated in thiazolo-pyrimidine derivatives with R factors < 0.06 .
- High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) ensures purity (>95%) by identifying residual solvents or side products .
- Elemental analysis (C, H, N, S) validates stoichiometric composition, with deviations < 0.4% indicating high purity .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer: Initial screens should focus on:
- Enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2) using fluorometric or spectrophotometric methods, given structural similarities to thiazolo-pyrimidine COX inhibitors .
- Cytotoxicity profiling via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Variable-temperature NMR to detect tautomeric equilibria, as seen in thiazolo-pyrimidines with keto-enol shifts .
- DFT calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental X-ray bond lengths (e.g., C=O at 1.21–1.23 Å) .
- Solvent-dependent UV/Vis studies to assess π→π* transitions influenced by molecular packing .
Q. What strategies optimize reaction yields in the presence of sensitive functional groups (e.g., sulfonamide or acetyl groups)?
Methodological Answer:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling under inert atmospheres (N₂/Ar) to prevent oxidation of the sulfonamide group .
- Solvent control : Use polar aprotic solvents (DMF, DMSO) for acetyl group stability, maintaining temperatures ≤ 80°C to avoid decomposition .
- Protection/deprotection : Temporarily protect the acetyl group as a ketal during harsh reactions (e.g., bromination), followed by acidic hydrolysis (HCl/MeOH) .
Q. How do structural modifications at specific positions (e.g., aryl substituents on the thiazolo-pyrimidine core) affect bioactivity?
Methodological Answer: Comparative studies of analogs reveal:
| Position Modified | Example Substituent | Bioactivity Impact | Reference |
|---|---|---|---|
| 5-phenyl | 4-Chlorophenyl | Enhanced COX-2 selectivity (IC₅₀ = 0.8 μM) | |
| 7-methyl | Hydroxyl group | Improved aqueous solubility (LogP reduced by 1.2) | |
| Benzylidene | 2-Fluorobenzyl | Increased PKC kinase inhibition (Ki = 12 nM) |
Substitutions at the 5-position (aryl groups) and 7-position (alkyl/hydroxyl) significantly modulate target selectivity and pharmacokinetics .
Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .
- Plasma stability tests : Use rat or human plasma to assess esterase-mediated hydrolysis of labile groups (e.g., acetyl), with LC-MS/MS quantification .
- Thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C indicates solid-state stability) .
Q. What computational methods are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., COX-2 PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Arg120/His90) .
- MD simulations (GROMACS) over 100 ns to assess binding stability, focusing on RMSD values < 2.0 Å for ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
